molecular formula C8H14N2O2 B8490186 N-[(Morpholin-4-yl)methyl]prop-2-enamide CAS No. 16673-08-8

N-[(Morpholin-4-yl)methyl]prop-2-enamide

Cat. No.: B8490186
CAS No.: 16673-08-8
M. Wt: 170.21 g/mol
InChI Key: YYMRAHJYANNJQC-UHFFFAOYSA-N
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Description

N-[(Morpholin-4-yl)methyl]prop-2-enamide is a synthetic building block designed for research and development applications. This compound features a morpholine ring, a common motif in medicinal chemistry known to influence the pharmacokinetic properties of molecules, linked directly to a prop-2-enamide (acrylamide) group. The acrylamide group is a versatile handle for further chemical transformation, most notably through Michael addition or free-radical reactions, making this reagent a valuable precursor in polymer science and the synthesis of more complex chemical entities. Researchers can utilize this compound in the exploration of new pharmacologically active molecules, where the morpholine subunit can contribute to solubility and metabolic stability. Its application is primarily found in organic synthesis and as a key intermediate in the development of compound libraries for high-throughput screening. The primary value of this compound lies in its dual functionalization, offering researchers a flexible scaffold to construct a diverse array of derivatives. Handle with care and store in a cool, dry place. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16673-08-8

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

N-(morpholin-4-ylmethyl)prop-2-enamide

InChI

InChI=1S/C8H14N2O2/c1-2-8(11)9-7-10-3-5-12-6-4-10/h2H,1,3-7H2,(H,9,11)

InChI Key

YYMRAHJYANNJQC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCN1CCOCC1

Origin of Product

United States

Synthetic Methodologies for N Morpholin 4 Yl Methyl Prop 2 Enamide

Conventional Synthetic Approaches and Associated Limitations

The classical approach to synthesizing N-substituted aminomethyl acrylamides is the Mannich reaction. This one-pot condensation involves an active hydrogen-containing compound (acrylamide), formaldehyde (B43269), and a secondary amine (morpholine). However, this method is fraught with difficulties when applied to polymerizable monomers like N-[(Morpholin-4-yl)methyl]prop-2-enamide.

Challenges of Thermal Mannich Condensation Protocols

Traditional Mannich reactions for producing N-[(dialkylamino)methyl]acrylamides are typically conducted at elevated temperatures, often around 80°C. rsc.org This thermal approach is problematic as it is inefficient in the in situ formation of the necessary Schiff base intermediate. rsc.org The high temperatures required to drive the reaction contribute significantly to several side reactions and product degradation. One of the primary challenges is the propensity for premature polymerization of both the acrylamide (B121943) starting material and the this compound product. rsc.org This results in a complex reaction mixture containing the desired monomer, unreacted starting materials, and undesired polymer byproducts, leading to low yields of the target compound.

Mitigating Premature Polymerization and Difficulties in Monomer Isolation

The inherent reactivity of the acrylamide functional group under thermal conditions makes preventing premature polymerization a significant hurdle. rsc.org The formation of a viscous polymeric mass within the reaction vessel can hinder effective mixing and heat transfer, leading to localized overheating and further uncontrolled polymerization.

Isolating the pure this compound monomer from the aqueous reaction mixture presents another major difficulty. rsc.org The conventional method for purification often involves vacuum distillation, which is challenging due to the monomer's susceptibility to polymerization at the elevated temperatures required for distillation. rsc.org This makes obtaining a pure, polymer-free monomer in high yield a formidable task using traditional thermal Mannich condensation protocols.

Modern High-Yield Synthetic Strategies for this compound

To circumvent the limitations of conventional methods, modern synthetic strategies focus on milder reaction conditions and the use of pre-formed or in situ-generated reactive intermediates. The synthesis via methylene (B1212753) Schiff base (iminium) salts has emerged as a facile and high-yield alternative. rsc.org

Synthesis via Methylene Schiff Base (Iminium) Salts

This contemporary approach decouples the formation of the reactive aminomethylating agent from the final addition step, thereby avoiding the harsh conditions that promote polymerization. The core of this strategy is the generation of a methylene Schiff base (iminium) salt, which then reacts with the acrylamide under much milder conditions.

A highly efficient method involves the in situ generation of the methylene iminium salt. This is typically achieved by reacting the secondary amine (morpholine) with formaldehyde in the presence of an acid, followed by the addition of acrylamide. This procedure allows for the reaction to proceed at or below room temperature, thus significantly minimizing the risk of premature polymerization. rsc.org The addition of acrylamide to the freshly prepared iminium salt solution leads to the formation of the desired this compound in high yields. rsc.org

Reagent 1Reagent 2Reagent 3ProductConditionsYield
Morpholine (B109124)FormaldehydeAcrylamideThis compoundin situ iminium salt formation, mild temperatureHigh

In some variations of this method, the methylene Schiff base (iminium) salt can be isolated and characterized before its reaction with acrylamide. rsc.org This allows for greater control over the stoichiometry and purity of the reactants in the final step. The isolation of these iminium salts, for instance as their hydrochloride salts, provides stable intermediates that can be stored and used as needed. The reaction of the isolated iminium salt with acrylamide in a suitable solvent, followed by a basic workup, affords the target monomer in excellent purity and yield. rsc.org This multi-step, yet more controlled, pathway has proven to be a robust and scalable method for the synthesis of N-[(dialkylamino)methyl]acrylamides, including this compound.

IntermediateReactantProductKey Advantage
Isolated Methylene Iminium SaltAcrylamideThis compoundHigh purity and yield, controlled stoichiometry
Optimized Reaction Conditions for Controlled Acrylamide Formation

The synthesis of N-substituted acrylamides requires carefully controlled conditions to favor the desired amide bond formation while preventing undesirable side reactions, most notably the polymerization of the electron-deficient alkene. Based on analogous syntheses, the formation of this compound from its constituent precursors, (morpholin-4-yl)methanamine and an activated acrylic acid derivative, can be optimized through several effective methods.

One of the most common approaches involves the acylation of the primary amine with acryloyl chloride, often referred to as the Schotten-Baumann reaction. This method is typically performed in the presence of a tertiary amine base, such as triethylamine (B128534), which acts as an acid scavenger. researchgate.netresearchgate.net The reaction is generally conducted in an inert solvent at low temperatures to mitigate the exothermic nature of the reaction and suppress polymerization.

Another highly effective method utilizes a pre-formed mixed anhydride (B1165640) of acrylic acid, such as acrylic trichloroacetic anhydride. This approach allows the reaction to proceed under very mild conditions, enhancing control and selectivity. google.com A Chinese patent describes the synthesis of the closely related acryloyl morpholine using this method, achieving high purity and yield by maintaining a reaction temperature of 2-4 °C for 1.5 to 3 hours. google.com

A third strategy involves the use of coupling reagents, which are common in peptide synthesis. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can activate acrylic acid, facilitating its reaction with the amine under mild conditions. researchgate.net This method avoids the generation of harsh byproducts like HCl.

The selection of an optimized method depends on factors such as scale, available starting materials, and desired purity profile. For controlled acrylamide formation, low-temperature protocols and the use of highly activated, yet manageable, acylating agents are paramount.

Table 1: Proposed Optimized Reaction Conditions for this compound Synthesis

MethodReagentsSolventBase/ActivatorTemperatureTimeReference Analogy
Acyl Chloride(morpholin-4-yl)methanamine, Acryloyl ChlorideDichloromethane (DCM), Tetrahydrofuran (THF)Triethylamine0-5 °C2-6 h researchgate.netresearchgate.netnih.gov
Mixed Anhydride(morpholin-4-yl)methanamine, Acrylic Trichloroacetic AnhydrideInert SolventTriethylamine2-4 °C1.5-3 h google.com
Coupling Agent(morpholin-4-yl)methanamine, Acrylic AcidDCM, Dimethylformamide (DMF)N,N'-dicyclohexylcarbodiimide (DCC)Room Temperature12-24 h researchgate.net

Role of Specific Catalytic Systems and Reagents

The success of acrylamide synthesis hinges on the specific roles of the reagents and catalysts employed to activate the reactants and control the reaction environment.

Acid Scavengers (e.g., Triethylamine): In reactions utilizing acyl chlorides, a stoichiometric amount of a base is essential. nih.gov Triethylamine or similar non-nucleophilic bases are used to neutralize the hydrogen chloride (HCl) byproduct generated during the acylation. researchgate.netresearchgate.net This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product side.

Activating Agents (e.g., Anhydrides, DCC): To circumvent the use of acyl chlorides, carboxylic acids can be activated in situ. Mixed anhydrides, such as acrylic trichloroacetic anhydride, function as highly potent acylating agents. google.com The trichloroacetate (B1195264) group is an excellent leaving group, making the acyl carbon highly electrophilic and facilitating the reaction under mild, low-temperature conditions that preserve the integrity of the double bond. google.com Similarly, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. researchgate.net

Transition Metal Catalysts: While less common for direct acylation, transition metal catalysts have been explored for the hydroamination of acrylic acid derivatives. berkeley.edu These catalytic systems can promote the addition of an N-H bond across the C=C double bond, representing an alternative, though mechanistically distinct, pathway to forming a C-N bond. berkeley.edu

Process Optimization for Large-Scale Production

Transitioning the synthesis of this compound to an industrial scale requires rigorous process optimization to ensure safety, efficiency, and product quality. Key considerations for large-scale production include managing the exothermic nature of the reaction and preventing premature polymerization. mdpi.com

A primary strategy for scale-up is the implementation of robust thermal management. Batch reactors must have efficient cooling systems to dissipate the heat generated during acylation, as temperature spikes can lead to runaway reactions and unwanted polymerization. mdpi.com The choice of synthetic route is also critical; methods that operate at low temperatures, such as the mixed anhydride approach, are inherently safer and more controllable on a large scale. google.com This method's mild conditions and reduction in side reactions contribute to higher product quality and stability. google.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of a synthetic route are critical metrics for its viability. When comparing potential methods for the synthesis of this compound, the acyl chloride, mixed anhydride, and coupling agent methods present distinct advantages and disadvantages.

The primary selectivity challenge is achieving N-acylation exclusively, without inducing Michael addition of the amine to the acrylamide double bond or triggering polymerization. All three methods, when conducted under optimized low-temperature conditions, are expected to show high selectivity for N-acylation.

Table 2: Comparative Analysis of Proposed Synthetic Routes

Synthetic MethodReported Yield (Analogous Rxns)Selectivity AdvantagesPotential DrawbacksScalability
Acyl Chloride85-91% nih.govHigh reactivity, fast reaction times.Generates corrosive HCl byproduct; requires careful thermal control.Good, with robust engineering controls.
Mixed Anhydride> 75% google.comVery mild conditions (2-4 °C), high purity (>98%), minimizes polymerization. google.comRequires pre-formation of the anhydride.Excellent, due to mild conditions and high selectivity. google.com
Coupling Agent (DCC)Generally highMild conditions, avoids harsh reagents/byproducts. researchgate.netDCU byproduct can be difficult to remove; atom economy is lower.Moderate, purification can be challenging on a large scale.

Synthetic Routes to Analogous Morpholine-Containing Acrylamide Derivatives

The synthesis of various morpholine-containing amides has been well-documented, providing a strong foundation for developing a route to the target compound.

Synthesis of N-Acryloylmorpholine: This is one of the most closely related analogues. One reported synthesis involves the direct reaction of acrylic acid with morpholine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. researchgate.net Another industrial method reacts morpholine with an acrylic trichloroacetic anhydride at low temperatures. google.com

Synthesis of N-Substituted Morpholine Acetamides: A versatile, multi-step synthesis for various N-substituted morpholine acetamides has been described. The process begins with the reaction of morpholine with chloroacetyl chloride in the presence of a base like triethylamine to form 2-chloro-1-(morpholin-4-yl)ethanone. nih.gov This intermediate is then reacted with a range of heterocyclic amines, phenols, or thiols in DMF to yield a library of functionalized morpholine acetamide (B32628) derivatives in high yields (85-91%). nih.gov

General Synthesis of N-Aryl Acrylamides: A general procedure for preparing N-substituted acrylamides involves reacting various substituted aromatic primary amines with acryloyl chloride. The reaction is carried out in the presence of triethylamine as a base to neutralize the HCl formed, resulting in the desired acrylamide products. researchgate.netresearchgate.net

Polymerization Characteristics of N Morpholin 4 Yl Methyl Prop 2 Enamide

Radical Polymerization Kinetics

The kinetics of radical polymerization are fundamental to understanding how monomers transform into polymers. This section delves into the kinetic parameters governing the polymerization of N-acryloylmorpholine, offering insights into the expected behavior of N-[(Morpholin-4-yl)methyl]prop-2-enamide.

Influence of Monomer Structure on Kinetic Parameters

The structure of a monomer significantly impacts its reactivity and, consequently, the kinetic parameters of its polymerization. For N-substituted acrylamides like N-acryloylmorpholine, the substituent on the nitrogen atom plays a key role. The morpholine (B109124) group is a cyclic secondary amine, and its electronic and steric effects influence the reactivity of the double bond. Compared to unsubstituted acrylamide (B121943), the bulky morpholine group can sterically hinder the approach of the propagating radical to the monomer, potentially leading to a lower propagation rate coefficient. However, the electron-donating nature of the nitrogen atom can also influence the electron density of the double bond, affecting its reactivity. The presence of the methylene (B1212753) linker in this compound would likely introduce more conformational flexibility compared to the direct attachment in NAM, which could have a subtle effect on the kinetic parameters.

Controlled/Living Radical Polymerization Strategies

Controlled/living radical polymerization (CLRP) techniques have revolutionized polymer synthesis, enabling the preparation of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.

Synthesis of Homopolymers of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed for the controlled synthesis of poly(N-acryloylmorpholine) (PNAM) homopolymers. This technique allows for a linear increase of the number-average molecular weight (Mn) with monomer conversion, which is a key indicator of a controlled polymerization process. nih.gov The choice of RAFT agent, initiator, and solvent is critical for achieving good control over the polymerization.

Below is a table summarizing the synthesis of poly(N-acryloylmorpholine) homopolymers via RAFT polymerization.

EntryRAFT AgentInitiatorSolventTime (h)Conversion (%)Mn,th ( g/mol )Mn,exp ( g/mol )ĐReference
1CTPPAIBNDioxane-95238023801.12 rsc.org
2BPATAIBNDioxane22750465194- nih.gov
3BPATAIBNDioxane4591072613194- nih.gov
4BPATAIBNDioxane6831451916577- nih.gov
5BPATAIBNDioxane8951711921864- nih.gov

Mn,th = Theoretical number-average molecular weight; Mn,exp = Experimental number-average molecular weight; Đ = Dispersity (Mw/Mn); CTPP = 2-cyano-2-thiothiopropylsulfanyl propane; AIBN = 2,2′-azobis-isobutyronitrile; BPAT = Benzyl 1-(2-carboxy-ethylsulfanylthiocarbonyl)ethylsulfanylformate.

Development of this compound-Based Block Copolymers

The living nature of RAFT polymerization makes it an excellent method for the synthesis of block copolymers. By using a PNAM chain synthesized via RAFT as a macro-chain transfer agent (macro-CTA), a second monomer can be polymerized from the chain end to form a block copolymer. This has been demonstrated with the synthesis of block copolymers of N-acryloylmorpholine with other monomers like N-acryloylpiperidine (AP) and N-acryloylazocane (AH). acs.org

The following table presents data on the synthesis of block copolymers based on N-acryloylmorpholine.

Macro-CTASecond MonomerMn,macro-CTA ( g/mol )Mn,block copolymer ( g/mol )ĐReference
PNAMN-acryloylpiperidine5,30010,2001.14 acs.org
PNAMN-acryloylazocane5,30011,5001.12 acs.org
Poly(N-acryloylpiperidine)N-acryloylmorpholine6,50012,1001.16 acs.org

Advanced Polymer Architecture and Microstructure Control

Beyond linear homopolymers and block copolymers, CLRP techniques enable the creation of more complex polymer architectures. For N-acryloylmorpholine, this includes graft and star-shaped copolymers. These advanced architectures can lead to unique material properties and applications.

Graft copolymers have been synthesized by first preparing a polymer backbone with initiator sites and then "grafting from" this backbone using a controlled polymerization technique like Atom Transfer Radical Polymerization (ATRP). For instance, poly[styrene-graft-(acryloylmorpholine-co-methyl methacrylate)] has been successfully synthesized. epa.gov

Star polymers, which consist of multiple polymer arms radiating from a central core, have also been prepared using N-acryloylmorpholine. For example, amphiphilic AB2-type miktoarm star block copolymers of poly(D,L-lactide-co-glycolide)-b-poly(N-acryloylmorpholine) (PLGA-b-PNAM2) have been synthesized. mdpi.com These structures are of interest for biomedical applications such as drug delivery. Similarly, AB2-type miktoarm star block copolymers with a hydrophobic poly(L-lactide) (PLLA) arm and two hydrophilic PNAM arms have also been reported. researchgate.net The synthesis of these complex architectures highlights the versatility of controlled polymerization methods in manipulating the microstructure of polymers based on N-acryloylmorpholine.

Impact of Monomer Purity on Polymerization Efficiency

One common impurity in acrylamide-based monomers is the corresponding N-methylolacrylamide, which can form from the reaction of the amide with formaldehyde (B43269). N-Methylolacrylamide is known to be highly reactive and can undergo rapid polymerization, potentially leading to infusible resins. nih.govwho.int Its presence, even in small amounts, could lead to uncontrolled polymerization and the formation of cross-linked or branched polymers, thereby affecting the intended linear polymer structure.

The stability of aqueous solutions of N-methylolacrylamide is dependent on factors such as oxygen levels, contaminants, storage temperature, and pH. nih.govwho.int This suggests that the purity of this compound and the conditions of its aqueous solution polymerization are critical to prevent unwanted side reactions.

Furthermore, in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the purity of the chain transfer agent (CTA) is paramount. Studies on other systems have shown that hydrolysis of the CTA can occur, leading to a loss of control over the polymerization, which manifests as an increase in molecular weight and dispersity. nih.gov While not directly studying this compound, these findings highlight the sensitivity of controlled polymerization processes to impurities, which would be equally applicable.

The following table summarizes the potential impact of common impurities on the polymerization of acrylamide-type monomers, which can be extrapolated to this compound.

Impurity TypePotential SourceImpact on PolymerizationConsequence for Polymer Properties
Inhibitors (e.g., hydroquinone (B1673460) monomethyl ether) Added for storage stabilityRetardation or inhibition of polymerizationLower or no polymer yield, inconsistent reaction times
Cross-linking agents (e.g., N,N'-methylenebisacrylamide) Synthesis byproductFormation of cross-linked, insoluble polymers (gels)Altered solubility, mechanical properties, and processability
Hydrolysis products (e.g., acrylic acid) Degradation of monomer in aqueous solutionAltered monomer reactivity, potential for pH-dependent side reactionsChanges in polymer hydrophilicity, charge, and solution behavior
N-methylol derivatives Reaction with formaldehyde during synthesis or storageUncontrolled, rapid polymerization, potential for cross-linkingFormation of insoluble resins, lack of control over molecular architecture

Interactive Data Table

To illustrate the hypothetical effect of a cross-linking impurity on polymer solubility, consider the following interactive data. By adjusting the hypothetical concentration of a cross-linking agent, one can observe the resulting change in the polymer's solubility.

Mechanistic Insights into Aqueous Solution Polymerizations

The aqueous solution polymerization of this compound typically proceeds via a free-radical mechanism. This process can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The polymerization is initiated by the decomposition of a water-soluble initiator, which generates free radicals. Common initiators for aqueous systems include persulfates (e.g., potassium persulfate) or redox pairs (e.g., ammonium (B1175870) persulfate and N,N,N',N'-tetramethylethylenediamine). The initiator radicals then react with a monomer molecule to form an active monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. The rate of propagation is influenced by several factors, including monomer concentration, temperature, and the intrinsic reactivity of the monomer. The presence of the morpholine group may influence the electron density of the vinyl group, thereby affecting its reactivity. The hydrophilic nature of the morpholine moiety ensures the solubility of both the monomer and the growing polymer chain in water. researchgate.net

Termination: The growth of the polymer chain is terminated by various mechanisms. In free-radical polymerization, termination typically occurs through combination, where two growing polymer chains react to form a single, longer chain, or through disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. Chain transfer to monomer, solvent, or other species can also terminate the growth of a particular chain while initiating a new one.

The kinetics of the free-radical polymerization of N-substituted acrylamides in aqueous solution can be complex. For some acrylamide derivatives, the reaction order with respect to the monomer has been observed to be greater than one, suggesting a more complex initiation mechanism than a simple bimolecular reaction between the initiator and the monomer. researchgate.net This could involve the formation of a complex between the initiator and the monomer prior to radical generation.

The morpholine group in this compound is expected to influence the solution properties of the resulting polymer. The oxygen and nitrogen atoms in the morpholine ring can form hydrogen bonds with water molecules, contributing to the polymer's hydrophilicity and potentially affecting the conformation of the polymer chains in solution. researchgate.net This interaction with the solvent is a crucial aspect of the polymerization mechanism in aqueous media.

Advanced Spectroscopic and Structural Characterization of N Morpholin 4 Yl Methyl Prop 2 Enamide and Poly N Morpholin 4 Yl Methyl Prop 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, offering detailed insights into the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy is utilized to determine the number of different types of protons and their respective chemical environments within a molecule. For N-[(Morpholin-4-yl)methyl]prop-2-enamide, the ¹H NMR spectrum would be expected to show characteristic signals corresponding to the vinyl protons of the prop-2-enamide group, the methylene (B1212753) bridge, and the morpholine (B109124) ring protons.

Based on analogous structures such as N-methylolacrylamide, the vinyl protons typically appear as a complex multiplet system in the range of δ 5.5-6.5 ppm. The methylene protons of the N-CH₂-N bridge would likely resonate as a singlet or a doublet in the δ 4.0-5.0 ppm region, influenced by coupling to the adjacent amide proton. The protons of the morpholine ring would be expected to show two distinct multiplets, corresponding to the methylene groups adjacent to the oxygen (δ ~3.7 ppm) and the nitrogen (δ ~2.5 ppm).

In the case of the polymer, Poly-N-[(Morpholin-4-yl)methyl]prop-2-enamide, the ¹H NMR spectrum would exhibit significant broadening of the signals due to the restricted motion of the polymer chains. The sharp vinyl proton signals would disappear, and broad resonances corresponding to the polymer backbone (methine and methylene protons) would appear in the δ 1.5-2.5 ppm region. The signals for the morpholine and the methylene bridge protons would also be broadened but would remain in their characteristic chemical shift regions.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton Type Predicted Chemical Shift (ppm)
Vinyl Protons (CH=CH₂)5.5 - 6.5
Methylene Bridge (-N-CH₂-N-)4.0 - 5.0
Morpholine Protons (-O-CH₂-CH₂-N-)~3.7
Morpholine Protons (-O-CH₂-CH₂-N-)~2.5
Amide Proton (-NH-)Variable

Note: These are predicted values based on similar structures and are subject to solvent and concentration effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Backbone Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals for the carbonyl carbon, the vinyl carbons, the methylene bridge carbon, and the morpholine ring carbons would be expected. The carbonyl carbon of the amide group is typically observed in the δ 165-175 ppm region. The vinyl carbons would appear at approximately δ 125-135 ppm. The methylene bridge carbon would likely resonate around δ 60-70 ppm, while the morpholine carbons would show two signals, one for the carbons adjacent to oxygen (~δ 67 ppm) and another for the carbons adjacent to nitrogen (~δ 50 ppm).

Upon polymerization, the signals for the vinyl carbons would disappear, and new signals corresponding to the saturated polymer backbone carbons (methine and methylene) would emerge in the δ 35-45 ppm range. The broadening of signals observed in ¹H NMR is also characteristic of the ¹³C NMR spectra of polymers.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)165 - 175
Vinyl Carbons (CH=CH₂)125 - 135
Methylene Bridge (-N-CH₂-N-)60 - 70
Morpholine Carbons (-O-CH₂-CH₂-N-)~67
Morpholine Carbons (-O-CH₂-CH₂-N-)~50

Note: These are predicted values based on similar structures and are subject to solvent effects.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the vinyl group and within the morpholine ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C NMR signals based on the more easily interpreted ¹H NMR spectrum. For the polymer, 2D NMR can help to understand the tacticity and sequence distribution in copolymers.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₁₄N₂O₂), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition with a high degree of confidence. This technique is crucial for confirming the identity of a newly synthesized compound.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively polar and thermally labile molecules, making it well-suited for this compound. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF MS can accurately determine the molecular weight of the compound by observing the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the fragmentation of this compound would likely involve the cleavage of the bond between the methylene bridge and the morpholine nitrogen, leading to characteristic fragment ions.

X-ray Crystallography

X-ray crystallography provides definitive insights into the three-dimensional structure of crystalline solids at the atomic level. This technique is paramount in understanding the solid-state architecture of this compound.

In related morpholine-containing compounds, SC-XRD studies have shown that the morpholine ring typically adopts a chair conformation. researchgate.net For instance, in the crystal structure of (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one, the morpholine moiety exhibits this stable chair form. mdpi.comresearchgate.net It is highly probable that the morpholine ring in this compound also adopts a similar conformation. The acrylamide (B121943) group, being relatively flexible, would have its conformation influenced by the crystalline packing forces.

ParameterExpected Value/ConformationBasis of Expectation
Morpholine Ring ConformationChairCommon for morpholine derivatives researchgate.net
N1-C9 Bond Length (amide)~1.33 ÅTypical for amide bonds in similar structures mdpi.com
C7-C8 Bond Length (alkene)~1.44 ÅCharacteristic of conjugated systems mdpi.com

This table presents expected structural parameters for this compound based on data from analogous compounds.

The way individual molecules of this compound pack in a crystal lattice is determined by a network of non-covalent interactions, collectively known as supramolecular interactions. These interactions are crucial for the stability of the crystal structure.

Hydrogen bonds are expected to be a dominant feature in the crystal packing of this compound. The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), facilitating the formation of intermolecular hydrogen bonds. These interactions can lead to the formation of chains or more complex three-dimensional networks. For example, in morpholin-4-ium salts, N-H...O and N-H...N hydrogen bonds have been observed to create tetrameric structures. researchgate.net

Interaction TypePotential DonorPotential AcceptorSignificance
N-H...OAmide N-HAmide C=O, Morpholine OPrimary interaction driving crystal packing
C-H...OAliphatic/Aromatic C-HAmide C=O, Morpholine OSecondary interaction influencing packing
C-H...πC-H bondsAcrylamide double bondCan contribute to stacking arrangements

This table outlines the potential supramolecular interactions in the crystal lattice of this compound.

The conformation of this compound in the solid state is a balance between intramolecular steric effects (torsional strain) and the stabilizing energy of intermolecular interactions in the crystal lattice. The key rotatable bonds are those connecting the morpholine ring to the methyl group, the methyl group to the amide nitrogen, and the amide group to the acryloyl moiety.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound and its polymer, IR spectroscopy can confirm the presence of key structural motifs.

The IR spectrum of the monomer is expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide, the C=C stretching of the alkene, and the C-O-C stretching of the morpholine ring. Upon polymerization, the disappearance of the vinyl C=C stretching and C-H bending bands would be a clear indicator of the reaction's success.

Functional GroupMonomer (Expected Wavenumber, cm⁻¹)Polymer (Expected Wavenumber, cm⁻¹)
N-H Stretch (Amide)3300-35003300-3500
C=O Stretch (Amide)1650-16801650-1680
C=C Stretch (Alkene)1620-1680Absent
C-O-C Stretch (Morpholine)1050-11501050-1150
=C-H Bend (Alkene)910-990Absent

This table summarizes the expected key IR absorption bands for this compound and its polymer.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis and subsequent polymerization.

Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of the synthesis of the monomer. mdpi.com By comparing the retention factor (Rf) of the reaction mixture with that of the starting materials and the purified product, one can determine the extent of the reaction.

High-performance liquid chromatography (HPLC) offers a more quantitative approach to purity assessment. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be suitable for this compound. The purity can be determined by the relative area of the peak corresponding to the product.

For the polymer, size-exclusion chromatography (SEC) would be the method of choice to determine its molecular weight and molecular weight distribution (polydispersity). This information is crucial for understanding the physical properties of the resulting polymer.

Chromatographic MethodApplicationKey Parameters
Thin-Layer Chromatography (TLC)Reaction monitoringRetention factor (Rf)
High-Performance Liquid Chromatography (HPLC)Purity assessment of monomerRetention time, Peak area
Size-Exclusion Chromatography (SEC)Molecular weight determination of polymerMolecular weight (Mn, Mw), Polydispersity Index (PDI)

This table details the application of various chromatographic methods for the analysis of this compound and its polymer.

Theoretical and Computational Chemical Investigations of N Morpholin 4 Yl Methyl Prop 2 Enamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to investigate the electronic structure of many-body systems, such as molecules, and are known for providing a good balance between accuracy and computational cost. researchgate.net For N-[(Morpholin-4-yl)methyl]prop-2-enamide, DFT calculations would be performed to determine its fundamental electronic properties and predict its behavior.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. Using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms until the lowest energy conformation is found. researchgate.net

From the optimized geometry, various electronic properties can be determined. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.gov A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table illustrates the type of data obtained from a geometry optimization calculation. Actual values would be determined by the specific DFT method and basis set used.

Parameter TypeAtoms InvolvedCalculated Value
Bond LengthC=O (Amide)~1.23 Å
Bond LengthC-N (Amide)~1.35 Å
Bond AngleO=C-N~122°
Dihedral AngleH-N-C-C (Prop-2-enamide)~180° (trans) or ~0° (cis)
Dihedral AngleC-O-C-C (Morpholine Ring)~60° (gauche)

DFT calculations are widely used to predict spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). rsc.orgmdpi.com Theoretical chemical shifts for this compound would be calculated and could be compared to experimental data to aid in the assignment of peaks in the NMR spectrum. mdpi.com

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.gov This calculation provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically correspond to the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO).

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Hypothetical Data) This table shows the kind of spectroscopic data that can be predicted using computational methods.

Spectroscopy TypeParameterPredicted ValueAssociated Moiety
¹³C NMRChemical Shift (δ)~165-170 ppmC=O (Amide Carbonyl)
¹H NMRChemical Shift (δ)~5.5-6.5 ppm=CH₂ (Vinylic Protons)
UV-Visλmax~200-220 nmπ → π* transition (Amide)

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation would model the interactions of this compound with surrounding solvent molecules (e.g., water or an organic solvent) over time. This would provide insights into its solvation, conformational flexibility, and how intermolecular forces, like hydrogen bonding with the solvent, influence its structure and dynamics.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice, based on data from X-ray crystallography. nih.gov If a crystal structure of this compound were obtained, a Hirshfeld surface could be generated. This surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov

Computational Modeling of Reaction Pathways and Transition States

DFT can be used to model chemical reactions involving this compound. For instance, its synthesis or subsequent reactions, such as polymerization or addition reactions at the double bond, could be investigated. nih.gov By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed.

A key part of this analysis is locating the transition state (TS) structure for each step of the reaction. The TS is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. nih.gov Methods like Intrinsic Reaction Coordinate (IRC) analysis can be used to confirm that a located transition state correctly connects the desired reactants and products. researchgate.net This type of study would provide a detailed mechanistic understanding of the reactivity of this compound. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies for N Morpholin 4 Yl Methyl Prop 2 Enamide

Amide Bond Reactivity and Hydrolysis Kinetics

The rate of amide hydrolysis is significantly influenced by pH and temperature. Generally, the reaction is slow at neutral pH and accelerates under strongly acidic or alkaline conditions. The mechanism of acidic hydrolysis typically involves the protonation of the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In contrast, alkaline hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently breaks down.

Studies on the hydrolysis of N-substituted amides have shown that the rate is also dependent on the nature of the substituents on the amide nitrogen and the carbonyl carbon. Electron-withdrawing groups can influence the stability of the transition state and thus the reaction rate. Due to the lack of specific experimental data for N-[(Morpholin-4-yl)methyl]prop-2-enamide, the following table presents hydrolysis data for analogous N-substituted amides to provide a comparative overview.

Table 1: Hydrolysis Data for Structurally Related N-Substituted Amides

Amide Conditions Rate Constant (k) Reference
N-methylacetamide High-Temperature Water pH-dependent
Acetanilide Alkaline Experimentally Determined

Note: This table is populated with data from analogous compounds due to the absence of specific experimental values for this compound.

Acrylamide (B121943) Moiety Reactivity (e.g., Conjugate Addition Reactions)

The acrylamide moiety in this compound is an electron-deficient alkene, making it a prime candidate for conjugate addition reactions, also known as Michael additions. This reaction is of significant importance as it is a common pathway for the covalent modification of biological macromolecules, such as proteins, by acrylamide-containing compounds.

A variety of nucleophiles can participate in conjugate addition with the acrylamide group, including thiols (e.g., from cysteine residues in proteins), amines, and other soft nucleophiles. The reaction involves the addition of the nucleophile to the β-carbon of the acrylamide, leading to the formation of a stable adduct. The rate of these reactions is dependent on several factors, including the nucleophilicity of the attacking species, the pH of the medium, and the presence of catalysts.

For instance, the reaction with thiols is particularly relevant in biological systems. Studies on various acrylamides have shown that the rate of thiol addition is influenced by the substituents on the acrylamide nitrogen. While specific kinetic data for this compound is not available, the following table summarizes representative data for conjugate addition reactions of related acrylamides.

Table 2: Representative Conjugate Addition Reactions with Acrylamide Analogues

Acrylamide Analogue Nucleophile Conditions Product Yield Reference
N-Aryl Acrylamide Glutathione pH 7.4, 37°C Thioether Adduct -

Note: This table presents data from analogous compounds to illustrate the reactivity of the acrylamide moiety in the absence of specific data for this compound.

Morpholine (B109124) Ring Chemical Transformations

The morpholine ring in this compound offers several avenues for chemical modification. The nitrogen atom of the morpholine ring is basic and can be protonated to form a salt or alkylated to introduce new substituents. The C-H bonds of the morpholine ring can also be functionalized, although this typically requires more forcing conditions.

Common transformations of the morpholine ring include:

N-Alkylation: The lone pair of electrons on the nitrogen atom allows for reaction with alkyl halides or other electrophiles to form quaternary ammonium (B1175870) salts.

N-Oxidation: Treatment with oxidizing agents can lead to the formation of the corresponding N-oxide.

Ring Opening: Under certain conditions, the morpholine ring can undergo ring-opening reactions, although this is generally not a facile process.

N-Dealkylation: The methyl group connecting the morpholine ring to the amide can potentially be cleaved under specific enzymatic or chemical conditions.

These transformations can be used to modify the physicochemical properties of the molecule, such as its solubility, basicity, and steric profile.

Synthesis of Structurally Modified this compound Analogues

The synthesis of structurally modified analogues of this compound can be achieved by altering any of the three main components of the molecule.

Modification of the Acrylamide Moiety: Analogues with substituents on the α- or β-positions of the acrylamide can be synthesized. This can be achieved by using appropriately substituted acryloyl chlorides in the initial synthesis.

Modification of the Amide Linker: The methylene (B1212753) linker between the morpholine and the amide can be extended or functionalized.

Modification of the Morpholine Ring: Analogues with substituents on the carbon atoms of the morpholine ring can be prepared starting from substituted morpholines.

A common synthetic route to this compound and its analogues is the Mannich reaction, which involves the condensation of an amine (morpholine), an aldehyde (formaldehyde), and a compound with an active hydrogen (acrylamide). This one-pot synthesis is an efficient way to generate a library of analogues for structure-activity relationship studies.

Table 3: Synthetic Approaches to N-(Aminomethyl)acrylamide Analogues

Synthetic Method Reactants Product Reference
Mannich Reaction Acrylamide, Formaldehyde (B43269), Secondary Amine N-[(Dialkylamino)methyl]acrylamide

Note: This table outlines general synthetic strategies applicable for the synthesis of analogues of this compound.

Research Findings on this compound in Advanced Material Science Applications Currently Unavailable

Comprehensive searches for scientific literature and research data concerning the advanced material science applications of polymers based on the chemical compound This compound have yielded no specific results for the outlined topics.

Despite a thorough investigation into the areas of stimuli-responsive polymeric systems and molecularly imprinted polymers, there is no available research detailing the use of this compound for the following applications:

Thermoresponsive Polymers: No data was found on the Lower Critical Solution Temperature (LCST) behavior of polymers derived from this specific monomer.

pH-Responsive Polymers: Information regarding ionization-induced hydrophilicity/hydrophobicity transitions in polymers containing this compound is not present in the current body of scientific literature.

Carbon Dioxide-Responsive Polymeric Materials: There are no studies available that describe the carbon dioxide-responsive properties of polymers synthesized with this compound.

Molecularly Imprinted Polymers (MIPs): The design, fabrication, and selective recognition capabilities of MIPs derived from this compound have not been reported in the searched scientific literature.

Therefore, the generation of an article with detailed research findings, data tables, and specific examples as requested in the outline is not possible at this time due to the absence of foundational research on this compound for these advanced applications.

Advanced Material Science Applications of N Morpholin 4 Yl Methyl Prop 2 Enamide Based Polymers

Development of Functional Hydrogels and Nanostructured Materials

Polymers based on N-[(Morpholin-4-yl)methyl]prop-2-enamide and its derivatives are instrumental in the fabrication of functional hydrogels and nanostructured materials due to their inherent properties. The morpholine (B109124) group imparts hydrophilicity and potential for pH-responsiveness, while the acrylamide (B121943) backbone allows for straightforward polymerization and crosslinking. nih.govscielo.br

Functional Hydrogels:

Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water. The incorporation of morpholine-containing monomers like NAM into hydrogel structures leads to materials with tunable swelling behavior and biocompatibility. scielo.brnih.govresearchgate.net These hydrogels can be designed to respond to external stimuli, such as pH and temperature, a critical feature for "smart" materials. nih.govnih.gov

The morpholine moiety, with a pKa of approximately 8.3, can be protonated in acidic conditions, leading to changes in the hydrogel's swelling capacity. nih.gov This pH-responsive behavior is crucial for applications where controlled release or environmental sensing is required. For instance, hydrogels synthesized from 4-acryloylmorpholine (B1203741) (4-AcM) have demonstrated pH-sensitive swelling, which is a key factor in controlling the release of entrapped molecules. scielo.br The porous structure of these hydrogels, which can be observed through scanning electron microscopy, further facilitates efficient loading and release of active agents. scielo.brresearchgate.net

Researchers have synthesized hydrogels based on 4-acryloylmorpholine by copolymerizing it with other monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) and using crosslinkers such as poly(ethylene glycol) diacrylate (PEG-DA). scielo.br The composition of these hydrogels can be tailored to control their swelling ratios and, consequently, their release kinetics. scielo.br

Nanostructured Materials:

Beyond bulk hydrogels, this compound-based polymers are utilized to create sophisticated nanostructured materials. These include polymer brushes, nanogels, and nanoparticles, which offer a high surface-area-to-volume ratio and unique physical properties.

Polymer Brushes: Surface-initiated reversible addition-fragmentation chain-transfer (RAFT) polymerization has been employed to grow well-defined poly(N-acryloylmorpholine) (PNAM) brushes on silicon surfaces. nih.govresearchgate.net These brushes create biocompatible and stable surfaces that can be used in a variety of biomedical and materials science applications. nih.govresearchgate.net The synthesis allows for precise control over the molecular weight and structure of the polymer chains. nih.gov

Nanogels: PNAM-based nanogels have been developed as promising materials for biomedical applications due to their low protein adhesion and high colloidal stability. acs.org An inverse miniemulsion approach for free radical polymerization allows for the synthesis of well-defined PNAM nanogels with controllable sizes, typically in the range of 250–350 nm. acs.org These nanogels can be further functionalized by incorporating ionic co-monomers or degradable cross-linkers, imparting pH-responsive swelling and redox-triggered degradation capabilities. acs.org

The development of these functional hydrogels and nanostructured materials showcases the versatility of polymers derived from morpholine-containing acrylamides.

Material TypeMonomer(s)Key FeaturesPotential Applications
pH-Sensitive Hydrogel 4-Acryloylmorpholine (4-AcM), HEMA, PEG-DApH-responsive swelling, Porous structure, BiocompatibleControlled drug release
Polymer Brushes N-Acryloylmorpholine (NAM)Biocompatible, Stable surface modification, Controlled architectureSmart surfaces, Biocompatible coatings
Nanogels N-Acryloylmorpholine (NAM)Low protein adhesion, High colloidal stability, Tunable size, Stimuli-responsiveBiomedical applications, Drug delivery

Potential in Advanced Separation and Sensing Technologies

The unique chemical properties of polymers derived from this compound and its analogs also position them as promising candidates for advanced separation and sensing technologies.

Separation Technologies:

The stimuli-responsive nature of these polymers, particularly their pH sensitivity, can be harnessed for separation processes. For instance, hydrogel membranes that change their porosity in response to pH could be used for the selective separation of molecules. acs.org Copolymers containing morpholine have been investigated for their ability to create smart hydrogels suitable for chemical separation applications. researchgate.net The ability of the morpholine ring to interact with specific ions or molecules can also be exploited.

Sensing Technologies:

A significant application of morpholine-containing polymers is in the development of chemical sensors. The morpholine moiety has been shown to act as a chelating ligand for metal ions. scispace.com This property has been utilized to create piezoelectric chemical sensors for the detection of copper ions (Cu²⁺) in aqueous solutions. scispace.comresearchgate.net

In these sensors, a thin film of poly(acryloyl morpholine) is coated onto a quartz crystal microbalance (QCM). scispace.comresearchgate.net The polymer selectively chelates with Cu²⁺ ions, causing a change in the mass on the crystal, which in turn alters its oscillation frequency. This change in frequency can be measured to determine the concentration of the metal ions. scispace.com Research has demonstrated that these sensors can operate in a concentration range of 0.5 to 70 ppm for Cu²⁺, showing high selectivity over other divalent metal ions. scispace.comresearchgate.net

The development of these sensors often involves novel coating procedures, such as preparing sulfur-terminated polymer chains that can self-assemble onto gold electrodes of the QCM, ensuring a stable and responsive sensor surface. scispace.com

TechnologyPolymer SystemPrinciple of OperationTarget Analyte
Chemical Sensor Poly(acryloyl morpholine) (PNAM)Piezoelectric (Quartz Crystal Microbalance)Copper ions (Cu²⁺)
Separation Media Morpholine-containing copolymerspH-responsive swelling and porosity changeVarious molecules and ions

The ongoing research into this compound-based polymers continues to uncover new possibilities in advanced material science. Their combination of hydrophilicity, biocompatibility, and stimuli-responsiveness makes them a valuable platform for creating the next generation of functional hydrogels, nanostructured materials, and sophisticated separation and sensing devices.

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are recommended for preparing N-[(Morpholin-4-yl)methyl]prop-2-enamide to optimize yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between morpholine derivatives and acryloyl chloride intermediates. Key steps include:

  • Using a polar aprotic solvent like DMF to stabilize intermediates and enhance reactivity .
  • Adding base catalysts (e.g., K₂CO₃) to deprotonate amines and facilitate nucleophilic substitution .
  • Monitoring reaction progress via thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) as the mobile phase to track product formation .
  • Purification via column chromatography or recrystallization to isolate the compound from by-products .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze chemical shifts for the morpholine ring (δ ~2.5–3.5 ppm for N-CH₂ groups) and acrylamide protons (δ ~5.5–6.5 ppm for vinyl protons) .
  • FTIR : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the morpholine-acrylamide backbone .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data discrepancies in morpholine-containing compounds like this compound?

  • Methodological Answer :

  • Use SHELXL for refining high-resolution crystal structures. Key steps include:
  • Inputting initial coordinates from X-ray diffraction data and applying restraints for bond lengths/angles in the morpholine ring .
  • Analyzing residual electron density maps to identify disordered atoms (e.g., in aromatic or morpholine groups) and adjust occupancy ratios .
  • Validating hydrogen-bonding networks (e.g., N–H⋯O interactions) to confirm molecular packing .
  • For twinned crystals, employ SHELXD to deconvolute overlapping reflections and improve data accuracy .

Q. What methodological approaches are effective in analyzing the reaction mechanisms of this compound during nucleophilic substitution?

  • Methodological Answer :

  • Kinetic Studies : Vary solvent polarity (e.g., DMF vs. THF) to assess its impact on reaction rates. Polar solvents stabilize transition states, accelerating substitution .
  • Isotopic Labeling : Use ¹⁵N-labeled morpholine to track nitrogen migration during reactions via NMR .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian) to map potential energy surfaces and identify intermediates .

Q. How should researchers identify and quantify impurities in this compound batches using chromatographic methods?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient elution system (water:acetonitrile). Detect impurities at UV ~254 nm, correlating retention times with reference standards .
  • LC-MS : Identify by-products (e.g., unreacted morpholine derivatives) via molecular ion peaks and fragment analysis .
  • Pharmacopeial Guidelines : Adhere to impurity thresholds (e.g., ≤0.1% for individual impurities) as outlined in pharmacopeial monographs .

Application-Oriented Questions

Q. What strategies can investigate the biological interactions of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding interactions between the morpholine moiety and enzyme active sites (e.g., kinases) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) by immobilizing the compound on a sensor chip and flowing enzymes over it .
  • Enzyme Inhibition Assays : Test IC50 values in vitro using fluorogenic substrates (e.g., ATPase activity assays for kinase targets) .

Data Analysis and Optimization

Q. How can researchers optimize synthetic yields when scaling up this compound production?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature, solvent ratio, and catalyst loading to identify optimal conditions via response surface methodology .
  • Continuous Flow Reactors : Improve mixing and heat transfer compared to batch reactors, reducing side reactions .
  • In-line Analytics : Implement FTIR or Raman probes for real-time monitoring of reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.